molecular formula C72H116N18O23S B612457 Rac1 Inhibitor F56, control peptide CAS No. 1315378-77-8

Rac1 Inhibitor F56, control peptide

Cat. No.: B612457
CAS No.: 1315378-77-8
M. Wt: 1632.89
InChI Key: DYGBZJOTQUWNJM-BHRKYZIESA-N
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Description

Rac1 Inhibitor F56, control peptide is a control peptide version of Rac1 Inhibitor . It comprises residues 45-60 of Rac1 with Trp 56 replaced by Phe . It does not affect GEF-Rac1 interaction .


Molecular Structure Analysis

The molecular weight of this compound is 1632.89 . Its formula is C72H116N18O23S . The sequence of this peptide is MVDGKPVNLGLFDTAG .


Physical And Chemical Properties Analysis

This compound is soluble to 1 mg/ml in water . It should be stored in a desiccated state at -20°C .

Scientific Research Applications

Computational and in vitro Pharmacodynamics Characterization of 1A-116 Rac1 Inhibitor

  • Study Focus: Understanding the mode of action of 1A-116, a Rac1 inhibitor, using in silico and in vitro methods.
  • Key Findings: 1A-116 interferes with protein-protein interactions of Rac1 GTPase, affecting cancer progression and metastasis. The tryptophan 56 residue is crucial for its inhibitory effects (González et al., 2020).

Development of Improved Guanidine-Based Rac1 Inhibitor

  • Study Focus: Investigating the structure-activity relationships of guanidine-based Rac1 inhibitors.
  • Key Findings: Compound 1D-142 shows significant antitumor activity in human cancer cell lines and inhibits Rac1-regulated cellular processes, highlighting its potential as a Rac1 inhibitor in lung cancer models (Ciarlantini et al., 2020).

Computational Prediction of Hot Spots and Binding Site of Inhibitor NSC23766 on Rac1

  • Study Focus: Examining the interaction between Rac1 and Tiam1, and the effects of the inhibitor NSC23766.
  • Key Findings: Identified critical residues for Rac1-Tiam1 interaction and how NSC23766 binds to Rac1, providing insights for the design of Rac1 inhibitors (Zheng et al., 2021).

Rac1 in Glioma Cells and Microenvironment

  • Study Focus: Investigating the role of Rac1 in glioma invasion and progression.
  • Key Findings: Suggests that anti-Rac1 inhibitors like 1A-116 could counteract glioma progression, affecting both glioma cell behavior and their interaction with the microenvironment (Cardama & Menna, 2015).

Rac1 in Hepatocellular Carcinoma

  • Study Focus: Exploring the role of Rac1 in hepatocarcinogenesis and its potential as a therapeutic target.
  • Key Findings: Rac1 upregulation correlates with poor patient survival in hepatocellular carcinoma. Inhibition of Rac1, particularly by compound 1D-142, showed potent antitumor effects in HCC models (Bayo et al., 2020).

Trp56 of Rac1 Specifies Interaction with GEFs

  • Study Focus: Understanding the specificity of Rac1 interaction with guanine nucleotide exchange factors (GEFs).
  • Key Findings: The Trp56 residue in Rac1 is critical for its interaction with a subset of GEFs, suggesting that compounds mimicking this action could be explored as specific Rac1 activation inhibitors (Gao et al., 2001).

Virtual Screening for New Rac1 Inhibitors

  • Study Focus: Identifying new Rac1 inhibitors for cardiovascular diseases.
  • Key Findings: Identified five new Rac1 inhibitors more effective than NSC23766 in reducing Rac1-GTP levels, supporting the development of new inhibitors (Ferri et al., 2009).

Rac1 as a Target for Tumor Therapy

  • Study Focus: Reviewing the role of Rac1 in tumor cell cycle, apoptosis, proliferation, invasion, and angiogenesis.
  • Key Findings: High expression of Rac1 in tumors relates to poor prognosis, and Rac1 inhibitors show promising prospects in cancer prevention and treatment (Liang et al., 2021).

Biochemical Analysis

Biochemical Properties

Rac1 Inhibitor F56, control peptide plays a crucial role in biochemical reactions by interacting with specific biomolecules. It is known to interact with guanine nucleotide exchange factors (GEFs), although it does not affect the interaction between Rac1 and its GEFs . This interaction is essential for the regulation of Rac1 activity, as GEFs facilitate the exchange of GDP for GTP, activating Rac1. The peptide’s specific mutation allows researchers to study the effects of Rac1 inhibition without altering its interaction with GEFs.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. By inhibiting Rac1 activity, it influences cell signaling pathways, gene expression, and cellular metabolism. Rac1 is involved in the regulation of the actin cytoskeleton, cell migration, and cell cycle progression. The inhibition of Rac1 by this compound can lead to changes in cell morphology, reduced cell migration, and altered gene expression patterns .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to Rac1 and preventing its activation. The peptide binds to the switch regions of Rac1, which are crucial for its interaction with GEFs and other effector proteins. By blocking these interactions, this compound inhibits the exchange of GDP for GTP, thereby preventing Rac1 activation . This inhibition leads to downstream effects on various signaling pathways and cellular processes regulated by Rac1.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the peptide are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under recommended storage conditions and retains its inhibitory activity over extended periods . The degradation of the peptide can lead to a loss of its inhibitory effects, which is an important consideration for long-term experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the peptide effectively inhibits Rac1 activity without causing significant toxicity or adverse effects. At higher doses, the peptide may exhibit toxic effects, including cell death and tissue damage . It is important to determine the optimal dosage for each experimental setup to achieve the desired inhibitory effects while minimizing potential adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to Rac1 activity. By inhibiting Rac1, the peptide affects the metabolic flux and levels of various metabolites. Rac1 is known to regulate glucose metabolism, lipid metabolism, and oxidative stress responses. The inhibition of Rac1 by this compound can lead to changes in these metabolic pathways, affecting the overall metabolic state of the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its inhibitory effects. The peptide is transported into cells via endocytosis and distributed to various cellular compartments. It interacts with specific transporters and binding proteins that facilitate its localization and accumulation within the cell . The distribution of the peptide within different tissues can also influence its overall inhibitory effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The peptide is primarily localized to the cytoplasm, where it interacts with Rac1 and other effector proteins. Post-translational modifications and targeting signals may also play a role in directing the peptide to specific compartments or organelles . The subcellular localization of this compound is crucial for its inhibitory effects on Rac1 activity and downstream signaling pathways.

Properties

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-[[(2S,3R)-1-[[(2S)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H116N18O23S/c1-35(2)26-44(62(103)76-33-53(94)81-45(27-36(3)4)64(105)83-46(28-41-18-13-12-14-19-41)65(106)84-49(31-55(97)98)67(108)89-59(40(10)91)71(112)79-39(9)60(101)78-34-56(99)100)82-66(107)47(29-51(75)92)85-70(111)58(38(7)8)88-68(109)50-21-17-24-90(50)72(113)43(20-15-16-23-73)80-52(93)32-77-63(104)48(30-54(95)96)86-69(110)57(37(5)6)87-61(102)42(74)22-25-114-11/h12-14,18-19,35-40,42-50,57-59,91H,15-17,20-34,73-74H2,1-11H3,(H2,75,92)(H,76,103)(H,77,104)(H,78,101)(H,79,112)(H,80,93)(H,81,94)(H,82,107)(H,83,105)(H,84,106)(H,85,111)(H,86,110)(H,87,102)(H,88,109)(H,89,108)(H,95,96)(H,97,98)(H,99,100)/t39-,40+,42-,43-,44-,45-,46-,47-,48-,49-,50-,57-,58-,59-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYGBZJOTQUWNJM-BHRKYZIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCSC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H116N18O23S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1633.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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